molecular formula C18H10Cl4N2O B056127 2-Propen-1-one,  1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-,  (Z)-  (9CI) CAS No. 120758-62-5

2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)

Cat. No. B056127
CAS RN: 120758-62-5
M. Wt: 412.1 g/mol
InChI Key: UJORSQOIARWUCT-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI), also known as ketoconazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. It belongs to the class of azole antifungal agents and works by inhibiting the synthesis of ergosterol, which is an essential component of fungal cell membranes.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) involves inhibition of the synthesis of ergosterol, which is an essential component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in the death of the fungal cell.
Biochemical and Physiological Effects
2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the synthesis of ergosterol, including lanosterol 14-alpha-demethylase and 24-methylene-dihydrolanosterol demethylase. It has also been found to have anti-androgenic properties, which make it useful in the treatment of prostate cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) in lab experiments include its broad-spectrum antifungal activity, its ability to inhibit the synthesis of ergosterol, and its low toxicity. However, its limitations include its potential for drug interactions, its potential for liver toxicity, and the development of drug resistance in fungal infections.

Future Directions

There are several future directions for the research and development of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI). One direction is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another direction is the investigation of its potential use in the treatment of other medical conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) and to identify new targets for antifungal therapy.

Synthesis Methods

The synthesis of 2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) involves the reaction of 2,4-dichloroaniline with 2-chloroacetophenone in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate, which is then reacted with imidazole in the presence of a catalyst such as copper sulfate to yield the final product.

Scientific Research Applications

2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including candidiasis, aspergillosis, and dermatophytosis. It has also been investigated for its potential use in the treatment of other medical conditions such as prostate cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

120758-62-5

Molecular Formula

C18H10Cl4N2O

Molecular Weight

412.1 g/mol

IUPAC Name

(Z)-1,3-bis(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one

InChI

InChI=1S/C18H10Cl4N2O/c19-12-2-1-11(15(21)8-12)7-17(24-6-5-23-10-24)18(25)14-4-3-13(20)9-16(14)22/h1-10H/b17-7-

InChI Key

UJORSQOIARWUCT-IDUWFGFVSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3

SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

synonyms

2-Propen-1-one, 1,3-bis(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)

Origin of Product

United States

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